molecular formula C15H15NO4 B5593787 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide

Cat. No.: B5593787
M. Wt: 273.28 g/mol
InChI Key: NVWWYVKOQDKIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide (CAS 299920-97-1) is a small molecule of significant interest in oncological research. It is recognized for its role as a selective inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) . ROR1 is a highly attractive therapeutic target implicated in the progression of various cancers, including leukemia and lung cancer . This compound is part of a structure-directed optimization effort to develop potent and selective ROR1 inhibitors with improved specificity to minimize off-target effects on other kinases . With a molecular formula of C15H15NO4 and a molecular weight of 273.28 g/mol, it is supplied as a high-purity compound for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9-7-12(10(2)20-9)15(17)16-11-3-4-13-14(8-11)19-6-5-18-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWWYVKOQDKIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,5-dimethyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furamide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its antibacterial and anticancer properties, showing promise in preclinical studies.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The compound’s anticancer properties are linked to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide with key analogs based on structural features, biological activity, and synthetic utility.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference(s)
This compound 1,4-Benzodioxin 2,5-Dimethyl-3-furamide Not explicitly reported (research use)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide 1,4-Benzodioxin Acetamide Synthetic intermediate; no reported bioactivity
3',4'-(1",4"-Dioxino)flavone Flavone + 1,4-dioxane Hydroxy methyl at C2" Antihepatotoxic (SGOT/SGPT reduction)
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzothiophene + benzoxazine Trifluorophenyl, isopropyl Antiparasitic (heartworm treatment)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 1,4-Benzodioxin + pyridine Dimethylaminomethylphenyl, methoxy Research compound (unvalidated for therapy)

Key Findings:

Core Structure Influence: The 1,4-benzodioxin/dioxane ring system is a recurring motif in bioactive compounds. For example, 3',4'-(1",4"-dioxino)flavone (Table 1) demonstrated significant antihepatotoxic activity in albino rats, comparable to silymarin, due to enhanced electron density and steric protection of the dioxane ring . By contrast, the benzoxazine derivative in leverages a benzothiophene-carboxamide scaffold for antiparasitic activity, suggesting that fused heterocyclic systems improve target specificity .

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluorophenyl group in the benzothiophene-carboxamide derivative enhances lipophilicity and metabolic stability, critical for antiparasitic efficacy .
  • Steric Modifications : The 2,5-dimethyl group in the target compound’s furamide moiety may reduce enzymatic degradation compared to simpler acetamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide ) .

Biological Activity Trends: Flavone derivatives with hydroxy methyl substituents (e.g., 3',4'-(2-hydroxy methyl-1",4"-dioxino)flavone) showed superior antihepatotoxic activity over coumarin analogs, emphasizing the role of polar groups in hepatocyte protection . The absence of reported bioactivity for the target compound suggests it may serve as a precursor or intermediate in drug discovery pipelines .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological activity, and implications for therapeutic applications, particularly in the context of diabetes and cancer.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine as a precursor.
  • Reagents : Various reagents such as 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides are employed in the reaction.
  • Reaction Conditions : The reactions are usually conducted in an aqueous alkaline medium or in DMF (N,N-Dimethylformamide) at controlled temperatures.

The overall reaction pathway leads to the formation of the target compound through a series of derivatizations and purification steps .

Enzyme Inhibition

Research has shown that derivatives of benzodioxole compounds exhibit significant inhibitory activity against key enzymes involved in metabolic processes:

  • Alpha-Amylase Inhibition : this compound has been evaluated for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. In vitro studies indicate that certain derivatives exhibit IC50 values ranging from 0.68 µM to 0.85 µM against alpha-amylase .
CompoundIC50 (µM)Target Enzyme
IIa0.85Alpha-Amylase
IIc0.68Alpha-Amylase

This inhibition suggests potential applications in managing blood glucose levels in diabetic patients.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of these compounds on normal and cancer cell lines. For instance:

  • Cell Line Testing : Compounds were tested on Hek293t normal cells and various cancer cell lines. Notably, compound IIc demonstrated minimal cytotoxicity on normal cells (IC50 > 150 µM) while exhibiting significant activity against cancer cells with IC50 values ranging from 26 µM to 65 µM .

Case Studies and Research Findings

Recent studies highlight the therapeutic potential of benzodioxole derivatives:

  • Antidiabetic Potential : In vivo experiments using streptozotocin-induced diabetic mice showed that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This underscores its potential as a therapeutic agent for diabetes management.
  • Anticancer Activity : The efficacy of these compounds against cancer cell lines indicates their dual role as both antidiabetic and anticancer agents. The ability to selectively target cancer cells while sparing normal cells is a critical advantage in drug development .

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide?

The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated 2,5-dimethylfuran-3-carboxylic acid derivatives. Key steps include:

  • Acylation : Reacting the amine with acid chlorides or mixed anhydrides under basic conditions (pH 8–10) in aprotic solvents like DMF .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified via thin-layer chromatography (TLC) .
  • Characterization : Confirm structure using ¹H-NMR (400 MHz in DMSO-d₆) and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR in DMSO-d₆ to identify proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, furan methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Melting Point Analysis : Determined via open capillary tubes to assess purity .

Q. How is the compound initially screened for biological activity?

Common assays include:

  • Enzyme Inhibition : α-Glucosidase inhibition studies (e.g., IC₅₀ determination using acarbose as a reference, with results compared statistically) .
  • Cytotoxicity Testing : MTT assays on cell lines to evaluate preliminary toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of benzodioxin derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to their ability to stabilize intermediates .
  • Catalysts : Use of LiH as an activator for sulfonamide coupling reactions improves efficiency .
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of acid chlorides) .

Q. What structural features of this compound influence its biological activity?

  • Benzodioxin Core : Enhances metabolic stability and π-π stacking with biological targets .
  • Furan Substituents : The 2,5-dimethyl groups increase lipophilicity, potentially improving membrane permeability .
  • Amide Linkage : Facilitates hydrogen bonding with enzymes (e.g., α-glucosidase active sites) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Standardization : Use identical enzyme batches and buffer conditions to minimize variability .
  • Purity Verification : Reanalyze compounds via TLC or HPLC to rule out impurities affecting results .
  • Statistical Validation : Employ dose-response curves and triplicate measurements to ensure reproducibility .

Q. What strategies can elucidate the pharmacokinetic profile of this compound?

  • In Silico Modeling : Predict logP and bioavailability using software like SwissADME .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
  • Plasma Protein Binding : Ultrafiltration assays to determine free vs. bound fractions .

Key Notes for Methodological Rigor

  • Synthesis Reproducibility : Document reaction parameters (e.g., pH, solvent volume) meticulously to ensure reproducibility .
  • Biological Assays : Include positive and negative controls (e.g., acarbose for enzyme inhibition, DMSO for solvent effects) .
  • Data Reporting : Use standardized formats (e.g., IC₅₀ ± SEM) and disclose all raw data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.